molecular formula C22H30O5 B142608 16alpha-Methyl Prednisolone CAS No. 10417-63-7

16alpha-Methyl Prednisolone

Cat. No. B142608
CAS RN: 10417-63-7
M. Wt: 374.5 g/mol
InChI Key: WNYLPFCKNQAAMB-PPUNREKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Methyl Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of hydrocortisone, modified by the addition of a methyl group at the 16alpha position on the steroid molecule. This modification has been shown to enhance the anti-inflammatory activity of the compound without a corresponding increase in electrolyte disturbance, making it a valuable therapeutic agent in the treatment of conditions such as rheumatoid arthritis .

Synthesis Analysis

The synthesis of 16alpha-Methyl Prednisolone derivatives involves several steps, including the oxidation of dexamethasone to form an aldehyde, followed by the conversion to an oxime and subsequent reaction to form a diazo compound. Specifically, 21-diazo-9 alpha-fluoro-16 alpha-methyl-21-deoxy-[1,2(n)-3H]prednisolone was synthesized with a high specific activity, indicating the potential for high-purity derivatives suitable for biological testing and therapeutic use .

Molecular Structure Analysis

The molecular structure of 16alpha-Methyl Prednisolone is characterized by the presence of a methyl group at the 16alpha position. This structural modification is critical for the compound's enhanced biological activity. The precise positioning of this methyl group is responsible for the altered physiologic properties observed in biological tests, such as increased anti-inflammatory activity .

Chemical Reactions Analysis

Chemical reactions involving 16alpha-Methyl Prednisolone derivatives include the Michael addition, where polar groups are introduced at the 16alpha position to increase water solubility and brain accessibility. These reactions are crucial for creating analogues with improved pharmacological profiles, such as increased potency and better solubility for user-friendly application in human medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16alpha-Methyl Prednisolone derivatives are significantly influenced by the addition of the 16alpha-methyl group. This modification leads to a compound with a strong anti-inflammatory effect, as evidenced by its higher potency compared to prednisolone in clinical settings. The derivatives synthesized do not promote salt and water retention, which is a common side effect of many steroids, thus offering a therapeutic advantage .

Scientific Research Applications

1. Antedrug Concept and Anti-Inflammatory Steroids

  • A study led by Park et al. (2006) developed methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives, focusing on the antedrug concept. These steroids exhibited strong binding affinity to the glucocorticoid receptor and demonstrated effective inhibition of nitric oxide production and ear edema in macrophage cells without systemic adverse effects like thymus atrophy and corticosterone suppression. This supports the utility of 16alpha-methyl prednisolone derivatives in developing potent anti-inflammatory steroids with minimized systemic side effects (Park et al., 2006).

2. Development of Steroids with Reduced Side Effects

  • Research by Heiman et al. (1990) synthesized and evaluated new steroidal anti-inflammatory antedrugs derived from prednisolone, such as methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate (P16CM). These derivatives exhibited high potency as topical anti-inflammatories with significantly reduced tendencies to cause systemic side effects. These findings contribute to the development of effective steroids with fewer side effects (Heiman et al., 1990).

3. Applications in Veterinary Medicine

  • Swanson and Lind (1976) investigated the effects of 6 alpha, 9 alpha-difluoro-16alpha-methyl-prednisolone (Flumethasone) on dairy cows. They observed that its administration affected milk and milk component yields, udder health, reproductive performance, and body weight changes. This study contributes to understanding the impact of 16alpha-methyl prednisolone derivatives in veterinary medicine (Swanson & Lind, 1976).

4. Pharmacokinetics of Modified Steroids

  • Larsen et al. (2005) conducted a study on the phase solubility and structure of inclusion complexes of prednisolone and 6 alpha-methyl prednisolone with various cyclodextrins. This research provides insights into the pharmacokinetic properties of these steroids, essential for optimizing their therapeutic use (Larsen et al., 2005).

5. Impact on Human Behavior and Physiology

  • Xin et al. (2020) studied the effects of prednisolone on behavior and hypothalamic-pituitary-interrenal (HPI) axis activity in zebrafish. This research sheds light on the broader implications of glucocorticoids like prednisolone on physiology and mood, providing a basis for understanding their impact on human health (Xin et al., 2020).

Safety And Hazards

Methylprednisolone may damage the unborn child . It is associated with many adverse reactions that require tapering off the drug as soon as the disease is under control . Serious side effects include iatrogenic Cushing’s Syndrome, hypertension, osteoporosis, diabetes, infection, and skin atrophy .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLPFCKNQAAMB-PPUNREKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Methyl Prednisolone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L MINETTI - Reumatismo, 1959 - europepmc.org
[The influence of 9alpha-fluoro-16alpha-methyl prednisolone (dexamethasone) on carbohydrate metabolism]. - Abstract - Europe PMC … [The influence of 9alpha-fluoro-16alpha-methyl …
Number of citations: 2 europepmc.org
MT Ventura, L Muratore, GF Calogiuri… - Current …, 2003 - ingentaconnect.com
… [83] in two allergic patients, in one case with acetated paramethasone (6alpha-fluorine-16alpha methyl-prednisolone), and, in the other case with the acetated betamethasone (9 …
Number of citations: 29 www.ingentaconnect.com
S GITER - Harefuah, 1960 - europepmc.org
… [The influence of 9alpha-fluoro-16alpha-methyl prednisolone (dexamethasone) on carbohydrate metabolism]. …
Number of citations: 2 europepmc.org
L COSCIA, L TESSARI - Bollettino Della Societa Italiana di Biologia …, 1959 - europepmc.org
… [The influence of 9alpha-fluoro-16alpha-methyl prednisolone (dexamethasone) on carbohydrate metabolism]. …
Number of citations: 2 europepmc.org
V GG, U Colonna - Rivista di Patologia e Clinica, 1959 - europepmc.org
… [The influence of 9alpha-fluoro-16alpha-methyl prednisolone (dexamethasone) on carbohydrate metabolism]. …
Number of citations: 1 europepmc.org
H ER - Arztliche Forschung, 1960 - europepmc.org
[Metabolism studies and clinical observations during the administration of dexamethasone medication in childhood]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 1 europepmc.org
H ER - Monatsschrift fur Kinderheilkunde, 1960 - europepmc.org
… [The influence of 9alpha-fluoro-16alpha-methyl prednisolone (dexamethasone) on carbohydrate metabolism]. …
Number of citations: 2 europepmc.org

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